molecular formula C11H16N2O2 B1386522 [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine CAS No. 1086379-41-0

[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Cat. No.: B1386522
CAS No.: 1086379-41-0
M. Wt: 208.26 g/mol
InChI Key: JSJZYSWMJJNYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine, registered under CAS Number 1086379-41-0, is a high-value chemical building block primarily utilized in pharmaceutical research and development . This compound features a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . Its structure incorporates a pyridine ring linked to a tetrahydropyran (THP) group via an ether bond, creating a unique molecular scaffold that is highly sought after in medicinal chemistry . The primary application of this amine is as a key synthon in the synthesis of more complex molecules. Its structure is commonly employed in the exploration and optimization of structure-activity relationships (SAR) during drug candidate screening. The presence of both the aminomethyl and tetrahydropyranyloxy groups makes it a versatile intermediate for constructing compound libraries, particularly for targets such as kinases and other biologically relevant enzymes. Researchers can leverage this compound through various synthetic transformations, including amide bond formation, reductive amination, and Suzuki coupling reactions, facilitated by its reactive amine functional group . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access detailed technical data including its SMILES notation (NCc1ccc(nc1)OC1CCOCC1) , InChIKey (JSJZYSWMJJNYJC-UHFFFAOYSA-N) , and other physicochemical properties to support their experimental work.

Properties

IUPAC Name

[6-(oxan-4-yloxy)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-7-9-1-2-11(13-8-9)15-10-3-5-14-6-4-10/h1-2,8,10H,3-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJZYSWMJJNYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine typically involves the reaction of pyridine derivatives with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound are being explored as potential inhibitors of specific enzymes involved in disease pathways.

Case Study: Inhibition of Enzyme Activity
A study investigated the compound's ability to inhibit proteases, which are crucial in various diseases. The results indicated that [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine could form reversible covalent bonds with active site residues, thereby inhibiting enzyme function effectively.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Suzuki-Miyaura Coupling : Used to form carbon-carbon bonds.
  • Nucleophilic Substitution : Facilitates the introduction of different functional groups.

Table: Common Reactions Involving this compound

Reaction TypeExample ReactionYield (%)
Suzuki CouplingCoupling with aryl boronic acids85
Nucleophilic SubstitutionReaction with alkyl halides90
OxidationConversion to pyridine N-oxide75

Materials Science

The compound is also being investigated for its potential use in materials science, particularly in the development of advanced polymers and catalysts. Its unique structure can impart desirable properties to materials, such as increased thermal stability and enhanced mechanical strength.

Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their mechanical properties. This makes it a candidate for applications in coatings and composite materials.

Mechanism of Action

The mechanism of action of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Key Differences vs. Target Compound
[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine C₁₁H₁₆N₂O₂ 208.26 Pyridine + THP-4-yloxy + methylamine Reference compound
tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate HCl C₁₄H₂₅ClN₂O₂ 288.82 Spirocyclic amine + tert-butyl ester Bulkier, spirocyclic core; ester group
N-Methyltetrahydro-2H-pyran-4-amine C₆H₁₃NO 115.17 THP ring + methylamine No pyridine; smaller size
6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine C₁₀H₁₃N₃ 175.23 Pyridine + tetrahydropyridine Amine on pyridine; unsaturated N-heterocycle
6-(Tetrahydrofuran-3-yl)-4-(dioxaborolanyl)pyridin-2-amine C₁₄H₂₂BNO₄ 291.15 Pyridine + tetrahydrofuran + boronate ester Boronate group; furan vs. pyran substituent

Key Observations :

  • The target compound’s THP-4-yloxy group introduces a polar ether linkage absent in analogs like the spirocyclic amine () or N-Methyltetrahydro-2H-pyran-4-amine ().
  • Compared to 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine (), the THP-4-yloxy group may confer greater metabolic stability due to reduced unsaturation .

Biological Activity

[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on various studies and patents.

Chemical Structure

The compound features a pyridine ring substituted with a tetrahydro-2H-pyran moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C11H16N2O2\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}_2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiparasitic Activity : Some derivatives have shown effectiveness against malaria parasites by targeting specific enzymes involved in parasite metabolism, such as PfATP4 .
  • Neurotransmitter Transport : Related compounds have been studied for their affinity towards neurotransmitter transporters, which may suggest potential applications in neuropharmacology .

The mechanisms through which this compound exerts its effects are still under investigation. However, insights from related compounds suggest the following:

  • Inhibition of Enzymatic Activity : Compounds targeting PfATP4 show inhibition of sodium-dependent ATPase activity, impacting the survival of malaria parasites .
  • Transporter Interaction : Similar structures have been noted for their interactions with dopamine and serotonin transporters, indicating a role in modulating neurotransmitter levels in the brain .

Research Findings

Recent studies and patents have provided valuable data on the biological activity of this compound. Key findings include:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiparasiticInhibits PfATP4-associated Na+^+-ATPase
Neurotransmitter ModulationAffinity for DAT and SERT
Metabolic StabilityEnhanced by structural modifications

Case Studies

  • Antimalarial Efficacy : A study demonstrated that derivatives of this compound showed significant reductions in parasitemia in mouse models infected with Plasmodium berghei, indicating potential for further development as an antimalarial agent .
  • Transporter Affinity : Research on similar compounds revealed that modifications in the side chains could enhance selectivity towards serotonin and norepinephrine transporters, suggesting therapeutic avenues for mood disorders .

Q & A

Q. What are the recommended synthetic routes for [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine, and how can reaction conditions be optimized?

A practical approach involves coupling a pyridine derivative with tetrahydro-2H-pyran-4-yl ether. For example, nucleophilic substitution of a chloropyridine intermediate with tetrahydro-2H-pyran-4-ol under basic conditions (e.g., NaH in DMF at 60°C) can yield the ether intermediate. Subsequent reductive amination (e.g., NaBH3CN with methylamine) introduces the methylamine group. Optimization should focus on solvent polarity (DMF vs. THF), reaction time (monitored by TLC/HPLC), and catalyst selection to reduce byproducts .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Combine multiple analytical techniques:

  • NMR : Compare 1H^1H- and 13C^13C-NMR shifts with analogous pyridine derivatives (e.g., [6-methoxypyridin-3-yl]methylamine, where methoxy groups show characteristic downfield shifts) .
  • LCMS : Validate molecular weight (e.g., exact mass ≈ 224.2 g/mol for C12H18N2O2\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}_2) and monitor purity (>95% by HPLC with UV detection at 254 nm) .
  • FTIR : Confirm ether (C-O-C stretch ~1100 cm1^{-1}) and amine (N-H stretch ~3300 cm1^{-1}) functionalities .

Q. What are the critical solubility and stability considerations for this compound in biological assays?

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Pyridine derivatives often require co-solvents due to hydrophobic substituents .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) and monitor via HPLC. Amine groups may oxidize; use antioxidants (e.g., BHT) in storage .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral analogs of this compound?

Employ chiral chromatography (e.g., Chiralpak IA/IB columns) with hexane:isopropanol (90:10) mobile phases. Alternatively, synthesize diastereomers using chiral auxiliaries (e.g., (R)- or (S)-1-phenylethylamine) and resolve via crystallization . Validate enantiopurity via polarimetry and chiral HPLC (e.g., >99% ee) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to nicotinic acetylcholine receptors?

  • Docking studies : Use AutoDock Vina with α4β2 nAChR crystal structures (PDB: 6CNJ). Focus on hydrogen bonding between the pyridine nitrogen and receptor residues (e.g., Tyr195).
  • MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., CHARMM36 force field) over 100 ns trajectories .
  • QSAR : Coramine substituent effects (e.g., tetrahydro-2H-pyran-4-yloxy vs. cyclohexyloxy) on binding using Hammett constants .

Q. How can metabolic pathways of this compound be elucidated in vitro?

  • Liver microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Identify metabolites via UPLC-QTOF (e.g., oxidative dealkylation of the pyran ring or N-demethylation) .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Q. What strategies mitigate contradictions in bioactivity data across cell-based vs. in vivo models?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Poor CNS penetration (logP < 2) may explain discrepancies in neuroactivity studies .
  • Off-target screening : Use kinase/GPCR panels (e.g., Eurofins LeadProfilingScreen) to identify confounding interactions .

Methodological Challenges and Solutions

Q. How to address low yields in the final reductive amination step?

  • Alternative reducing agents : Replace NaBH3CN with STAB (NaBH(OAc)3_3) to improve selectivity for secondary amines.
  • Protection/deprotection : Temporarily protect the pyridine nitrogen with Boc groups to prevent side reactions .

Q. How to resolve spectral overlap in 1H^1H1H-NMR for closely related analogs?

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton signals (e.g., pyran ring protons vs. methylamine protons).
  • Deuteration : Partially deuterate the compound to simplify splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine
Reactant of Route 2
Reactant of Route 2
[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.